NVP-ACQ090 is a synthetic compound primarily recognized for its role as a selective antagonist of the somatostatin sst3 receptor. This compound has garnered attention in pharmacological research due to its potential applications in treating various conditions, including neuroendocrine tumors and other disorders linked to somatostatin signaling. The development of NVP-ACQ090 highlights advancements in receptor-targeted therapies, particularly in the context of somatostatin receptor modulation.
NVP-ACQ090 was developed through collaborative research efforts in medicinal chemistry, particularly focusing on receptor antagonism. The compound's synthesis and characterization have been documented in several scientific publications, detailing its efficacy and specificity towards the somatostatin sst3 receptor .
NVP-ACQ090 falls under the category of pharmacological agents with a specific classification as a somatostatin receptor antagonist. Its selective action on the sst3 subtype distinguishes it from other somatostatin analogs and antagonists, making it a subject of interest for therapeutic applications in endocrinology and oncology.
The synthesis of NVP-ACQ090 involves several key steps that utilize various organic chemistry techniques. The original synthetic route includes:
The synthetic pathway is designed to be scalable, allowing for sufficient quantities of the compound to be produced for both research and potential clinical applications. Key reaction conditions, such as temperature and solvent choice, are optimized to enhance yield and purity.
NVP-ACQ090 features a complex molecular structure that includes a tricyclic core, which is essential for its biological activity. The specific arrangement of functional groups contributes to its binding affinity and selectivity towards the somatostatin sst3 receptor.
The molecular formula of NVP-ACQ090 is CHNO, with a molecular weight of approximately 348.42 g/mol. Crystallographic studies have provided insights into its three-dimensional conformation, revealing critical interactions with receptor binding sites .
NVP-ACQ090 undergoes various chemical reactions typical for organic compounds, particularly those involving functional group transformations. Key reactions include:
The synthesis pathway emphasizes conditions that minimize by-products and maximize yield, utilizing techniques such as chromatography for purification and characterization methods like nuclear magnetic resonance spectroscopy for structural confirmation.
NVP-ACQ090 exerts its pharmacological effects by selectively binding to the somatostatin sst3 receptor, inhibiting its activity. This inhibition alters downstream signaling pathways associated with cell proliferation and hormone secretion.
Research indicates that NVP-ACQ090 displays high affinity (low nanomolar range) for the sst3 receptor, demonstrating its potential effectiveness in modulating physiological processes influenced by somatostatin .
NVP-ACQ090 is typically presented as a white to off-white solid with good solubility in organic solvents like dimethyl sulfoxide and dimethylformamide but limited solubility in water.
Key chemical properties include:
Relevant analyses such as high-performance liquid chromatography have been employed to assess purity and stability over time.
NVP-ACQ090 has significant potential in scientific research, particularly in:
Somatostatin (somatotropin release-inhibiting factor, SRIF) is a peptide hormone with broad physiological roles, acting as a neurotransmitter, neuromodulator, and inhibitor of endocrine/exocrine secretions. The identification of five somatostatin receptor subtypes (sst1-sst5) belonging to the G protein-coupled receptor (GPCR) superfamily revolutionized therapeutic targeting strategies [3]. While initial research focused on peptide agonists like octreotide for sst2/sst5-mediated hormone suppression, pharmacological manipulation of sst3 lagged due to structural complexities and the unmet need for selective antagonists [2] [3]. The development of non-peptidic, subtype-selective antagonists represents a paradigm shift, enabling precise dissection of sst3 function and unlocking novel therapeutic avenues in neuroendocrine disorders and central nervous system (CNS) diseases [1] [2].
The therapeutic targeting of somatostatin receptors began with native peptides but faced significant limitations due to metabolic instability, poor bioavailability, and lack of receptor subtype selectivity. Early non-peptidic ligands, such as sugar or benzodiazepine-core structures, exhibited only micromolar affinity and minimal selectivity [2]. A breakthrough came with the identification of peptidomimetic antagonists like the sst2-selective d-Trp-Lys derivatives and sst3-selective d-Trp-imidazoles [2]. However, these compounds still suffered from peptide-like characteristics limiting their drug development potential. The discovery of NVP-ACQ090 (developed by Novartis) marked a significant advancement as a fully non-peptidic, potent (hSST3 pKD = 8.15), and highly subtype-selective sst3 antagonist (hSSTR1/2/4/5 pKD = 5.69/5.34/5.83/5.95) [1] [7] [10]. Its decahydroisoquinoline core represented a novel structural class distinct from earlier peptidomimetics or benzodiazepine-based scaffolds [2] [5]. The medicinal chemistry evolution towards NVP-ACQ090 involved extensive structure-activity relationship (SAR) studies to optimize receptor affinity and selectivity, culminating in a molecule capable of effectively blocking sst3 receptor signaling in vitro and in vivo [2] [5] [8].
Subtype-specific pharmacological manipulation presents unique challenges. While sst2 and sst5 were linked early to inhibition of growth hormone, insulin, or glucagon release [2] [3], the functions of sst3 were less clear. The sst3 receptor possesses a remarkably long intracellular C-terminal tail harboring numerous potential phosphorylation sites, making its regulation exceptionally complex [8]. Developing selective antagonists required overcoming the high homology between receptor subtypes within the ligand-binding pocket. NVP-ACQ090 achieved this selectivity, showing >1000-fold selectivity for sst3 over other subtypes [1] [7] [10]. This selectivity was crucial for defining sst3's unique physiological and pathophysiological roles, distinct from those of sst2 or sst5. The compound’s ability to block receptor phosphorylation and internalization specifically at sst3 provided a powerful tool for mechanistic studies [8].
Table 1: Key Somatostatin Receptor Subtypes and Selective Ligands
Receptor Subtype | Primary Selective Ligands (Agonists/Antagonists) | Key Functional Roles |
---|---|---|
sst1 | SRIF-14, BIM-23745 (A) | Limited therapeutic association; potential immune modulation. |
sst2 | Octreotide, DOTATATE (A); d-Trp-Lys derivatives (Ant) | Inhibition of GH release, glucagon release, gastrin secretion; NET imaging & therapy. |
sst3 | NVP-ACQ090 (Ant) | Receptor trafficking regulation; neuronal signaling modulation; expressed in 50% of NETs. |
sst4 | SRIF-28 (A) | Least characterized subtype; potential analgesic effects. |
sst5 | Pasireotide (A) | Inhibition of insulin release; treatment of Cushing's disease, acromegaly. |
(A = Agonist, Ant = Antagonist) [2] [3] [8]
sst3 is widely expressed within the central nervous system, acting as a key mediator of somatostatin's neuromodulatory effects. Somatostatin influences locomotor activity, cognitive function, and neurotransmitter release (e.g., dopamine, glutamate) via interactions with its receptors, including sst3 [2] [3]. The long intracellular C-terminal tail of sst3 is a defining feature, containing a high density of phosphorylation sites (e.g., Ser337/Thr341, Thr348, Ser361) that govern agonist-induced β-arrestin recruitment, internalization, and downstream signaling [8]. These sites are dynamically regulated by G protein-coupled receptor kinases (GRK2/3) and protein phosphatases (PP1α/β). NVP-ACQ090's critical role was demonstrated in studies showing it completely blocks somatostatin-14 (SS-14)-induced phosphorylation of sst3 in cellular models, whereas clinically used agonists like octreotide or pasireotide induced significantly weaker phosphorylation [8]. This establishes NVP-ACQ090 as an essential tool for dissecting phosphorylation-dependent sst3 trafficking and function. Furthermore, sst3 is enriched in neuronal cilia, and studies using NVP-ACQ090 suggest its signaling is crucial for object recognition memory, implicating it in higher cognitive processes [1] [7] [8].
Beyond the CNS, sst3 holds significant clinical relevance in oncology. Approximately 50% of all neuroendocrine tumors (NETs) express sst3, making it a promising therapeutic target [3] [8]. Crucially, sst3 expression is maintained independently of tumor grade or differentiation status. Unlike earlier assumptions, high-grade NETs (Ki-67 >20%) frequently exhibit high sst3 expression levels (>50% of cases) [3]. This finding, validated using techniques like 125I-Tyr3-octreotide autoradiography and UMB-1 immunohistochemistry, underscores sst3 as a viable target even in aggressive disease. sst3 activation triggers several inhibitory effects: inhibition of hormone secretion (relevant in functional NETs), direct anti-proliferative effects on tumor cells, and anti-angiogenic activity via suppression of endothelial cell growth [3]. The receptor's potential role in regulating tumor vascularization is further hinted at by its up-regulation in peri-tumoral veins [3]. Understanding these pathophysiological roles has been significantly advanced by the use of selective antagonists like NVP-ACQ090 to block receptor function and assess phenotypic consequences.
Table 2: sst3 Receptor Involvement in Disease Pathophysiology
Disease Category | sst3 Involvement & Implications | Research Insights Using NVP-ACQ090 |
---|---|---|
Neuroendocrine Tumors (NETs) | Expressed in ~50% of NETs (pituitary adenomas, pancreatic NETs, etc.); expression independent of grade; potential therapeutic target. | Confirmed as target in high-grade NETs; blocks hormone secretion & potentially modulates tumor environment. |
Cognitive Disorders | Localized in neuronal cilia; critical for object recognition memory; potential link to dementia pathways. | Impairs object recognition in WT mice (50 μg/kg i.p.); establishes role in cognitive function. |
Receptor Trafficking Defects | Phosphorylation of specific C-terminal sites (Ser337/Thr341, Thr348, Ser361) regulates internalization/down-regulation. | Blocks SS-14-induced phosphorylation; defines GRK2/3 & PP1α/β roles in sst3 regulation. |
The development of NVP-ACQ090 ([4-(3,4-difluoro-phenyl)-piperazine-1-yl]-{(4S,4aS,8aR)-2[(S)-3-(6-methoxy-pyridin-3-yl)-2-methyl-propyl]-decahydroisoquinoline-4-yl}-methanone) exemplifies the transition from peptidic ligands to drug-like non-peptidic antagonists [2] [5] [10]. Its synthesis presented considerable challenges due to the molecule's structural complexity (multiple chiral centers: 4S,4aS,8aR) and the need for diastereoselective control. The initial research synthesis started from 4-bromoisoquinoline, involving a Pd-catalyzed carbonylation followed by a Rh-catalyzed high-pressure hydrogenation yielding the racemic decahydroisoquinoline ester precursor (53% yield after crystallization) [2] [5]. A critical resolution step was required to obtain the desired enantiomer. To enable larger-scale production (>kilogram scale), a practical synthesis route was developed focusing on economy, safety, and efficiency. This optimized process utilized readily available technical-grade starting materials and streamlined reactions (e.g., enantioselective hydrogenation, efficient amide coupling), significantly improving feasibility for preclinical and potential clinical supply [2] [5]. Key physicochemical properties include a molecular weight of 526.67 g/mol, lipophilicity (XLogP ~5.68), and solubility primarily in DMSO (>2 mg/mL) [1] [7] [10]. Its stability profile supports long-term storage (>2 years at -20°C) [1].
Pharmacologically, NVP-ACQ090 exhibits nanomolar potency (pKD = 8.15 at hSST3) and exceptional subtype selectivity (>1000-fold over hSSTR1,2,4,5) [1] [7] [10]. Functionally, it acts as a full antagonist, effectively blocking endogenous ligand (SS-14) effects. Its most significant application has been in elucidating sst3 receptor biology. Lehmann et al. (2016) utilized NVP-ACQ090 to demonstrate the complete blockade of SS-14-induced phosphorylation at key C-terminal residues (Ser337/Thr341, Thr348, Ser361) in human sst3 receptors, thereby inhibiting β-arrestin recruitment, internalization, and downstream regulatory events [8]. This contrasted sharply with the effects of agonists like pasireotide or octreotide, which induced weaker phosphorylation. Furthermore, studies showed that NVP-ACQ090 impairs object recognition memory in wild-type mice (50 μg/kg i.p.), providing direct in vivo evidence for sst3's critical role in cognitive function, likely mediated through neuronal cilia signaling [1] [7]. These findings highlight its value as a research tool for defining sst3's physiological roles.
The therapeutic potential stemming from NVP-ACQ090 research is multifaceted:
Table 3: Molecular Characteristics of NVP-ACQ090 [1] [7] [10]
Property | Value / Characterization | Significance |
---|---|---|
Chemical Name | [(4S,4aS,8aR)-2-[3-(6-Methoxypyridin-3-yl)-2-methylpropyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-4-yl]-[4-(3,4-difluorophenyl)piperazin-1-yl]methanone | Defines precise chemical structure and stereochemistry. |
CAS Number (free base) | 362612-47-3 | Unique chemical identifier. |
Molecular Formula | C30H40F2N4O2 | Elemental composition: C, 68.42%; H, 7.66%; F, 7.21%; N, 10.64%; O, 6.08%. |
Molecular Weight | 526.67 g/mol | Impacts pharmacokinetics and drug-likeness. |
XLogP | ~5.68 | Indicates high lipophilicity; influences membrane permeability & distribution. |
Stereochemistry | (4S,4aS,8aR) [Decahydroisoquinoline core]; Likely (S) [side chain] | Critical for receptor binding affinity and selectivity; defined via synthesis. |
Solubility | Soluble in DMSO (>2 mg/mL) | Primary solvent for in vitro assays and stock solutions. |
sst3 Affinity (pKD) | 8.15 (hSST3) | High potency (nanomolar range) at target receptor. |
Selectivity (pKD) | hSSTR1: 5.69; hSSTR2: 5.34; hSSTR4: 5.83; hSSTR5: 5.95 | >1000-fold selectivity over other somatostatin receptor subtypes. |
Key Functional Effect | Blocks SS-14-induced sst3 phosphorylation & internalization | Validates antagonist mechanism and utility for studying receptor regulation. |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: